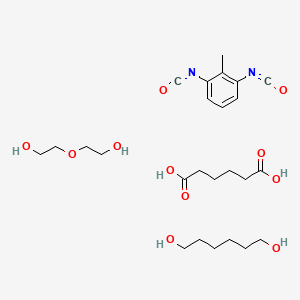
1,3-Diisocyanato-2-methylbenzene;hexanedioic acid;hexane-1,6-diol;2-(2-hydroxyethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol, and 2,2’-oxybis[ethanol]. This compound is notable for its unique chemical structure and properties, which make it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] involves a series of polymerization reactions. The primary components, hexanedioic acid, 1,3-diisocyanatomethylbenzene, 1,6-hexanediol, and 2,2’-oxybis[ethanol], are reacted under controlled conditions to form the polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The process is carefully monitored to ensure the correct molecular weight and properties of the final product. The polymer is then purified and processed into the desired form for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols.
Applications De Recherche Scientifique
Hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex polymers and materials.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for use in medical devices and implants due to its biocompatibility.
Industry: The polymer is used in the production of coatings, adhesives, and sealants due to its durability and chemical resistance.
Mécanisme D'action
The mechanism of action of hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, making it effective in applications like coatings and adhesives. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 1,4-butanediol, 1,3-diisocyanatomethylbenzene, 2,2-dimethyl-1,3-propanediol and 1,6-hexanediol
Uniqueness
What sets hexanedioic acid, polymer with 1,3-diisocyanatomethylbenzene, 1,6-hexanediol and 2,2’-oxybis[ethanol] apart is its specific combination of monomers, which imparts unique properties such as enhanced chemical resistance, mechanical strength, and versatility in various applications. This makes it particularly valuable in specialized industrial and scientific contexts.
Propriétés
Numéro CAS |
68133-95-9 |
|---|---|
Formule moléculaire |
C25H40N2O11 |
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;hexanedioic acid;hexane-1,6-diol;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C6H14O2.C4H10O3/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;5-1-3-7-4-2-6/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;5-6H,1-4H2 |
Clé InChI |
JSXFCTXOWKLIAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Numéros CAS associés |
68133-95-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-1-(7-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14468332.png)
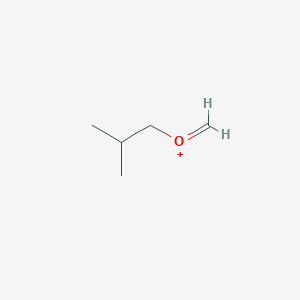
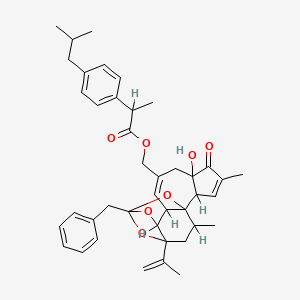
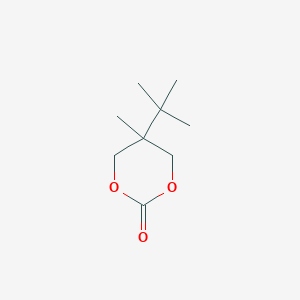
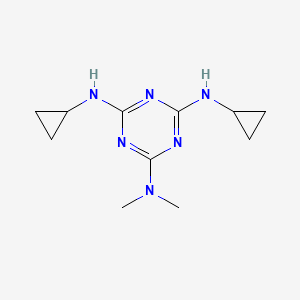
![7,7'-[Ethane-1,2-diylbis(oxy)]bis(4-phenyl-2H-1-benzopyran-2-one)](/img/structure/B14468373.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
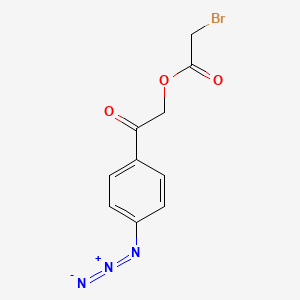
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)

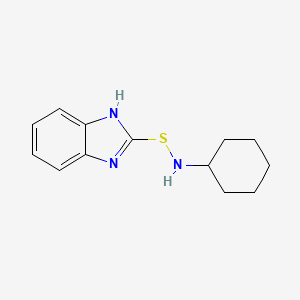
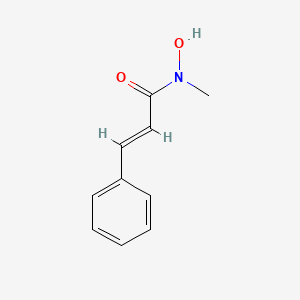
![[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)](/img/structure/B14468406.png)

